

# The Discovery and History of L-368,899: A Technical Guide

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## Compound of Interest

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## Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Developed by Merck in the early 1990s, its initial therapeutic target was the management of preterm labor. While its clinical development for this indication was not pursued extensively, L-368,899 has become an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled detailed investigation into the central roles of oxytocin in social behaviors such as pair bonding, social recognition, and maternal care. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-368,899, including detailed experimental protocols and a summary of its key quantitative data.

## Introduction and Historical Context

The discovery of L-368,899 emerged from a targeted screening program at Merck Research Laboratories aimed at identifying non-peptide, orally active antagonists of the oxytocin receptor. [1] The primary goal was to develop a tocolytic agent to prevent preterm labor by inhibiting oxytocin-induced uterine contractions. [1] The seminal publication by Williams et al. in 1994 in the Journal of Medicinal Chemistry detailed the synthesis and initial characterization of a series of potent oxytocin antagonists, with L-368,899 emerging as a lead candidate. [2]

L-368,899, chemically named (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide, was selected for further development due to its high potency, selectivity, and oral bioavailability in preclinical species.[1] Although it entered Phase I human studies, its development for preventing preterm labor was ultimately limited.[3] However, its unique pharmacological properties, particularly its ability to penetrate the central nervous system, have made it a widely used tool for investigating the diverse roles of oxytocin in the brain.[3]

## Pharmacological Profile

L-368,899 is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] Its mechanism of action involves blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting downstream signaling cascades.[4]

## Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin V1a and V2 receptors. This selectivity is crucial for dissecting the specific physiological effects of oxytocin versus vasopressin.

Receptor Subtype	Species	IC50 (nM)	Ki (nM)	Reference(s)
Oxytocin Receptor	Rat (uterus)	8.9	-	[5]
Oxytocin Receptor	Human (uterus)	26	-	[2][5]
Oxytocin Receptor	Coyote (brain)	-	12.38	[3]
Vasopressin V1a Receptor	-	370	-	
Vasopressin V2 Receptor	-	570	-	
Vasopressin V1a Receptor	Coyote (brain)	-	511.6	[3]

## Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that L-368,899 is orally bioavailable and has a relatively short half-life.

Species	Dose and Route	t1/2 (hr)	Plasma Clearance (mL/min/kg)	Vdss (L/kg)	Oral Bioavailability (%)	Reference(s)
Rat (female)	1, 2.5, 10 mg/kg IV	~2	23-36 (18 at 10 mg/kg)	2.0-2.6	-	<a href="#">[2]</a>
Rat (female)	5 mg/kg PO	-	-	-	14	<a href="#">[2]</a>
Rat (female)	25 mg/kg PO	-	-	-	17	<a href="#">[2]</a>
Rat (male)	5 mg/kg PO	-	-	-	18	<a href="#">[2]</a>
Rat (male)	25 mg/kg PO	-	-	-	41	<a href="#">[2]</a>
Dog (female)	1, 2.5, 10 mg/kg IV	~2	23-36	3.4-4.9	-	<a href="#">[2]</a>
Dog (female)	5 mg/kg PO	-	-	-	17	<a href="#">[2]</a>
Dog (female)	33 mg/kg PO	-	-	-	41	<a href="#">[2]</a>

## Experimental Protocols

### Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of L-368,899 to the oxytocin receptor.

#### 1. Membrane Preparation:

- Homogenize tissue (e.g., rat uterus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4) and determine the protein concentration.

## 2. Competition Binding Assay:

- In a 96-well plate, add the following in a final volume of 250 µL:
  - 50 µL of membrane preparation (50-100 µg protein).
  - 50 µL of various concentrations of L-368,899 (e.g., 10<sup>-12</sup> to 10<sup>-5</sup> M).
  - 50 µL of [3H]-oxytocin (specific activity ~40-60 Ci/mmol) at a final concentration near its K<sub>d</sub> (e.g., 1-2 nM).
- For non-specific binding determination, add 1 µM unlabeled oxytocin instead of L-368,899.
- Incubate at 22°C for 60 minutes.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a scintillation counter.

## 3. Data Analysis:

- Calculate the IC50 value by non-linear regression analysis of the competition binding data.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro Uterine Contraction Assay

This protocol describes a method to assess the functional antagonism of L-368,899 on oxytocin-induced uterine contractions.

### 1. Tissue Preparation:

- Euthanize a female Sprague-Dawley rat in proestrus or estrus.
- Excise the uterine horns and place them in oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) physiological salt solution (e.g., de Jalon's solution) at 32°C.
- Cut longitudinal strips of myometrium (approximately 2 cm long and 2 mm wide).

### 2. Contraction Measurement:

- Mount the uterine strips in an organ bath containing physiological salt solution at 32°C, aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.
- Induce submaximal contractions with a concentration of oxytocin that produces approximately 80% of the maximal response (e.g., 0.5 nM).
- Once stable contractions are achieved, add increasing cumulative concentrations of L-368,899 to the bath.
- Record the contractile activity (amplitude and frequency) for a set period after each addition.

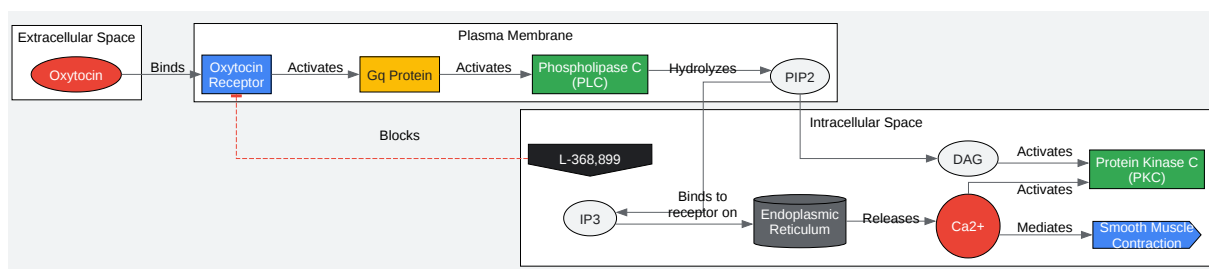
### 3. Data Analysis:

- Measure the inhibition of the oxytocin-induced contractile response at each concentration of L-368,899.
- Calculate the pA<sub>2</sub> value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

## Signaling Pathways and Visualizations

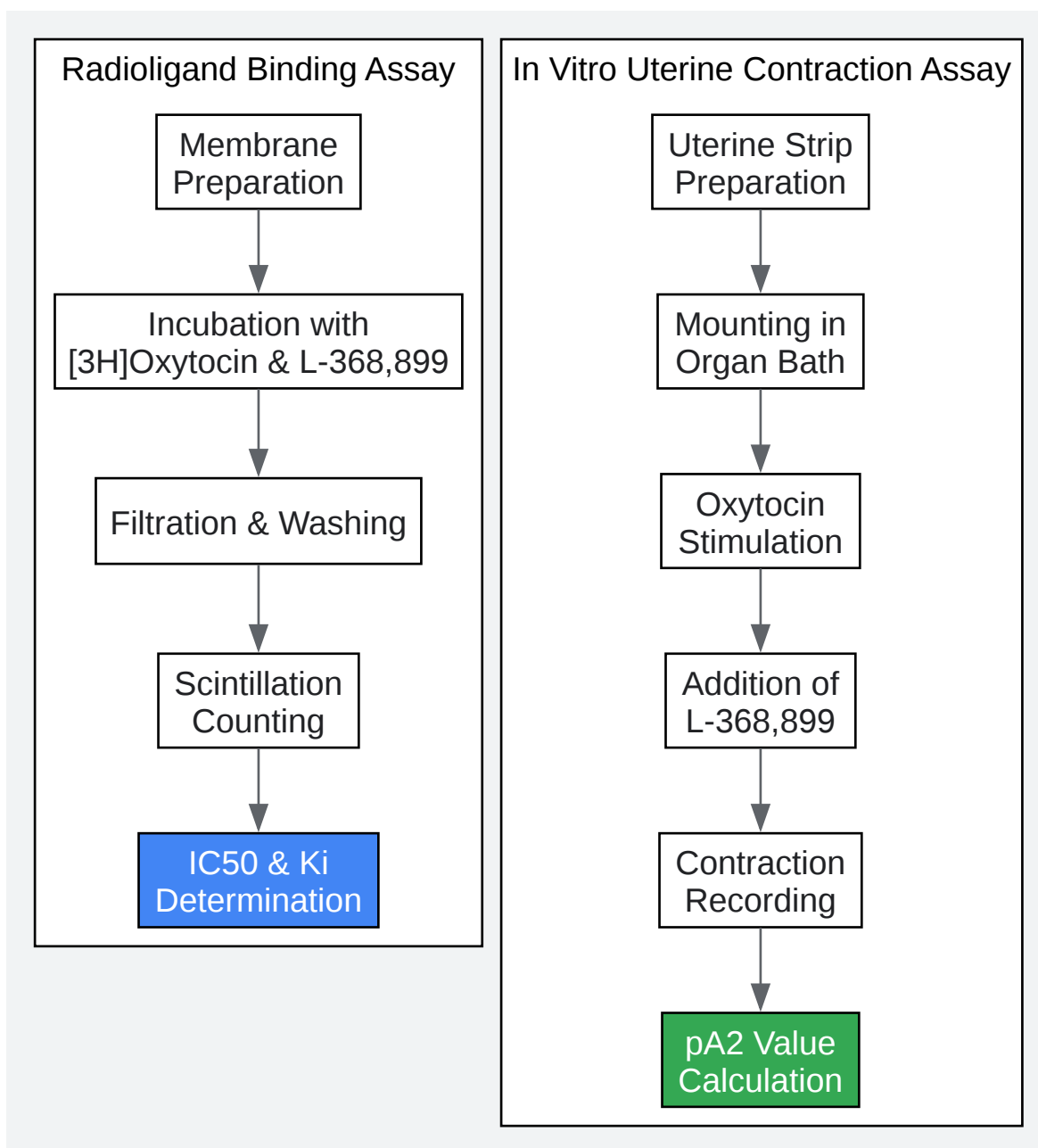
L-368,899 exerts its antagonistic effects by blocking the oxytocin receptor, which is primarily coupled to the Gq/11 G-protein.[6][7] This inhibition prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is essential for smooth muscle contraction.

[6][7]



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Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.



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Caption: Workflow for the pharmacological characterization of L-368,899.

## Conclusion

L-368,899 remains a cornerstone in the pharmacological toolkit for studying the oxytocin system. Its discovery marked a significant advancement in the development of non-peptide receptor antagonists. While its initial clinical application was not fully realized, its utility in basic research is undisputed. This technical guide provides a centralized resource for researchers,



summarizing the key historical, pharmacological, and methodological information necessary for the effective use and understanding of this important compound. The provided data and protocols serve as a foundation for future investigations into the multifaceted roles of oxytocin in health and disease.

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